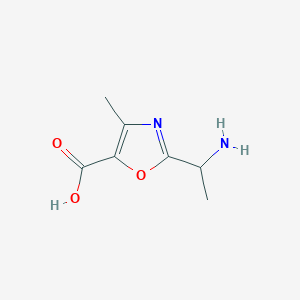
2-(1-氨基乙基)-4-甲基-1,3-恶唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. This particular compound is of interest due to its potential use in peptide synthesis and as a building block for various biologically active compounds.
Synthesis Analysis
The synthesis of oxazole derivatives can be complex due to the reactivity of the intermediates involved. For instance, the first crystal structures of 2-alkoxy-5(4H)-oxazolones, which are related to the compound , have been determined and provide insight into the geometry and electronic structure of these intermediates . These structures are crucial for understanding the synthesis of oxazole derivatives and can potentially be applied to the synthesis of "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid".
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The bond distances and angles within this ring can have significant implications for the compound's reactivity and properties. For example, the bond distance from C2 to the exocyclic O(2) atom in related oxazolones is shorter than expected, indicating a significant involvement of the O(2) lone pair in the electron delocalization of the CN π-system . This information is essential for understanding the electronic structure of "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid".
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, which are essential for their application in synthesizing peptidomimetics or biologically active compounds. For example, the 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with some structural similarities to the compound of interest, can undergo the Dimroth rearrangement, which can be circumvented using ruthenium-catalyzed cycloaddition . Understanding these reactions is crucial for manipulating the compound "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid" for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a compound with some functional group similarities, shows a decrease in susceptibility to acetylation compared to its analogs . These properties are essential for the practical use of "2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid" in chemical synthesis and pharmaceutical applications.
科学研究应用
化学合成和支架开发
2-(1-氨基乙基)-4-甲基-1,3-恶唑-5-羧酸在生物活性化合物合成中具有潜在应用。其结构适合于开发基于各种化学支架的肽模拟物和其他化合物。例如,它可以参与三唑类支架的合成,这在药物化学中很重要。此过程通常包括 Dimroth 重排,并且已经开发出一些方案来应对这一挑战,例如 N-Boc 炔酰胺与叠氮化物的钌催化环加成反应,生成这些氨基酸的受保护版本 (Ferrini 等人,2015)。
固相合成
该化合物还在固相合成技术中发挥作用。例如,为合成 3-氨基-1,2,4-三唑的方法开发,其中树脂结合的 S-甲基异硫脲与羧酸反应生成树脂结合的 S-甲基-N-酰基异硫脲。这些可以在温和条件下与肼反应,得到相应的树脂结合的 3-氨基-1,2,4-三唑 (俞、奥斯特雷什和霍顿,2003)。
新型化合物合成
该化学物质也是合成新化合物和衍生物的基础。例如,基于该化合物合成了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸衍生物。这些衍生物用于进一步转化,例如将高度碱性脂肪胺的残基引入恶唑,并将恶唑-2-基部分插入恶唑环 (Prokopenko 等人,2010)。
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
未来方向
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis or analysis that could be developed.
Please consult with a professional chemist or a trusted source for specific information about this compound. If you’re working with this compound in a lab setting, always follow safety guidelines and procedures.
属性
IUPAC Name |
2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLJLBKKSLCSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

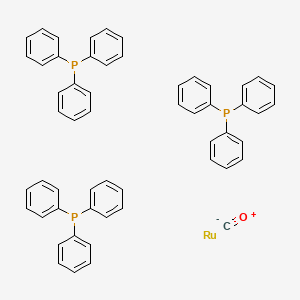
![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)
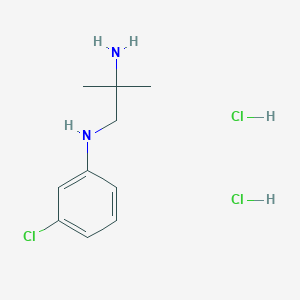
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)
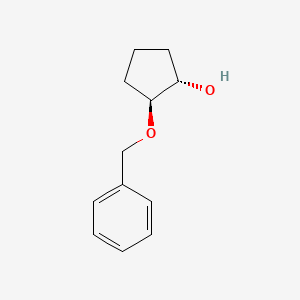
![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)
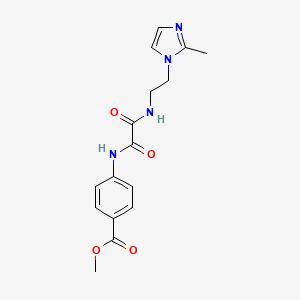
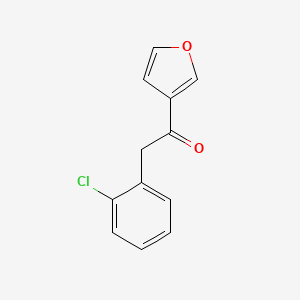
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
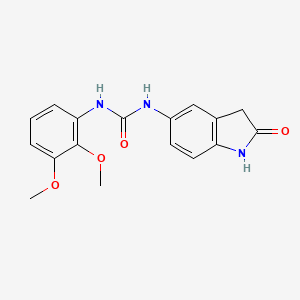
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)